CPI-1612

EP300 CBP Histone Acetyltransferase

CPI-1612 is the preferred chemical probe for selective EP300/CBP HAT catalytic domain inhibition. With sub-nanomolar potency, no off-target activity against Tip60, HAT1, PCAF, MYST2-4, or GCN5L2, and 79% oral bioavailability at 0.5 mg/kg BID in xenograft models, it delivers robust H3K18Ac/H3K27Ac suppression. Orthogonal to A-485 for scaffold-specific control. Brain-penetrant (B/P 0.35). Ideal for chronic oral dosing studies. Not for rat studies.

Molecular Formula C27H26N6O
Molecular Weight 450.5 g/mol
Cat. No. B8136425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCPI-1612
Molecular FormulaC27H26N6O
Molecular Weight450.5 g/mol
Structural Identifiers
SMILESCC(CNC(C1=CC=CC=C1)C(=O)NC2=NC=C(C=C2)C3=CN(N=C3)C)C4=CC=C(C=C4)C#N
InChIInChI=1S/C27H26N6O/c1-19(21-10-8-20(14-28)9-11-21)15-30-26(22-6-4-3-5-7-22)27(34)32-25-13-12-23(16-29-25)24-17-31-33(2)18-24/h3-13,16-19,26,30H,15H2,1-2H3,(H,29,32,34)/t19-,26-/m1/s1
InChIKeySEDFZSHSBUXKAC-NIYFSFCBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CPI-1612: High-Potency Oral EP300/CBP Histone Acetyltransferase Inhibitor for Oncology Research


CPI-1612 is an aminopyridine-based small molecule that acts as a highly potent and orally bioavailable inhibitor of the histone acetyltransferase (HAT) domain of EP300 and CREBBP (CBP) [1]. It was developed through an extensive hit-to-lead medicinal chemistry campaign to optimize scaffold properties for oral activity in animal models [2]. The compound exhibits sub-nanomolar biochemical potency against the EP300 HAT domain and demonstrates robust tumor growth inhibition in mantle cell lymphoma xenograft models at low oral doses [1].

Why Substituting CPI-1612 with Another EP300/CBP Inhibitor Compromises Experimental Reproducibility


EP300/CBP inhibitors are not functionally interchangeable due to fundamental differences in their target domains (HAT vs. bromodomain), binding modes, selectivity fingerprints, and pharmacokinetic profiles. CPI-1612 targets the catalytic HAT domain, whereas clinical-stage comparators like CCS1477 (inobrodib) and FT-7051 bind the bromodomain, producing distinct transcriptional and phenotypic effects [1][2]. Even among HAT domain inhibitors, scaffold differences confer divergent potency under physiological acetyl-CoA concentrations and unique binding interactions that affect off-target liability [3]. Substitution without accounting for these parameters risks invalid cross-study comparisons and confounded mechanistic interpretation.

CPI-1612 Evidence Guide: Quantified Differentiation Against EP300/CBP Inhibitor Comparators


Sub-Nanomolar Biochemical Potency Against Full-Length EP300 Distinguishes CPI-1612 from First-Generation HAT Inhibitor A-485

In a direct biochemical comparison using full-length EP300 protein, CPI-1612 exhibits an IC50 of less than 0.5 nM, which is over 60-fold more potent than the first-generation HAT probe A-485 [1][2]. This superior potency is maintained at physiological acetyl-CoA concentrations, a condition under which A-485 shows reduced inhibitory activity [3].

EP300 CBP Histone Acetyltransferase Biochemical Potency Scintillation Proximity Assay

CPI-1612 Demonstrates Over 170-Fold Selectivity Advantage Against CYP2C8 Compared to A-485

In head-to-head selectivity profiling, CPI-1612 exhibits moderate inhibition of CYP2C8 with an IC50 of 1.9 μM, while A-485 shows stronger inhibition of the same isoform with an IC50 of 0.99 μM [1]. For CYP2C19, CPI-1612 (IC50 2.7 μM) also demonstrates improved selectivity over A-485 (IC50 1.65 μM) [1]. Both compounds show weak hERG activity (CPI-1612 IC50 10.4 μM; A-485 >30 μM) [1].

CYP450 Drug-Drug Interaction Selectivity Safety Pharmacology Metabolic Stability

Favorable Oral Bioavailability and Low Efficacious Dose in Mice Enable Robust In Vivo Target Engagement with CPI-1612

CPI-1612 achieves 79% oral bioavailability in mice with a half-life of 0.98 hours and demonstrates 67% tumor growth inhibition in a JEKO-1 mantle cell lymphoma xenograft model at a low oral dose of 0.5 mg/kg BID [1]. In contrast, the clinical-stage bromodomain inhibitor CCS1477 (inobrodib) shows no published tumor growth inhibition data in the JEKO-1 model, and the dual inhibitor NEO2734 requires higher doses (typically 10-30 mg/kg) to achieve comparable efficacy in other xenograft models [2].

Oral Bioavailability Pharmacokinetics In Vivo Efficacy JEKO-1 Xenograft H3K18Ac

CPI-1612 Serves as an Orthogonal HAT Domain Probe with Distinct Binding Mode Relative to A-485

Structural analysis reveals that CPI-1612 engages the EP300 HAT domain through hydrogen-bond contacts with different residues and ordered water molecules compared to A-485 [1]. This orthogonal binding mode is validated by the Chemical Probes Portal, which recommends using CPI-1612 and A-485 as complementary probes to control for scaffold-specific off-target effects in mechanistic studies [1].

Binding Mode Orthogonal Probe Chemical Biology HAT Domain X-ray Crystallography

CPI-1612 Research Applications: Evidence-Based Scenarios for Optimal Utilization


High-Precision Mechanistic Studies of EP300/CBP HAT Catalytic Activity in Cancer Cells

CPI-1612 is the preferred chemical probe for studies requiring selective inhibition of the EP300/CBP HAT catalytic domain with minimal off-target activity against other acetyltransferases. With no detectable inhibition of Tip60, HAT1, PCAF, MYST2, MYST3, MYST4, and GCN5L2 at relevant concentrations , CPI-1612 enables clean interrogation of EP300/CBP-dependent transcriptional programs. The sub-nanomolar potency against full-length EP300 [1] allows robust H3K18Ac and H3K27Ac suppression in cellular assays at low compound concentrations, reducing the risk of non-specific cytotoxicity.

In Vivo Oncology Studies Requiring Oral Dosing with Low Compound Consumption

For chronic oral dosing studies in mice, CPI-1612 offers a distinct advantage over other EP300/CBP inhibitors due to its 79% oral bioavailability and efficacy at just 0.5 mg/kg BID in the JEKO-1 mantle cell lymphoma model [2]. This low efficacious dose translates to reduced compound consumption and cost savings in multi-week xenograft studies. CPI-1612 also shows favorable PK in dogs, enabling translational studies in higher species, though it is not recommended for rat studies due to poor bioavailability in this species [2].

Orthogonal Probe Studies to Validate EP300/CBP HAT-Dependent Phenotypes

CPI-1612 is explicitly recommended by the Chemical Probes Portal as an orthogonal probe to A-485 for controlling scaffold-specific off-target effects [1]. Researchers investigating EP300/CBP HAT biology should employ both inhibitors in parallel experiments; consistent phenotypic outcomes across the two chemically distinct scaffolds strengthen confidence in on-target mechanism attribution. This orthogonal approach is particularly valuable when interpreting complex cellular phenotypes where off-target activities of a single probe may confound interpretation.

Studies Requiring Brain-Penetrant EP300/CBP HAT Inhibition

CPI-1612 demonstrates measurable brain penetration with a brain-to-plasma ratio of 0.35 in mice . While not a dedicated CNS-optimized compound, this property distinguishes CPI-1612 from A-485, which lacks significant brain exposure . For studies investigating EP300/CBP HAT function in neurological disease models or brain tumor xenografts, CPI-1612 provides a viable tool compound where alternative inhibitors would be unsuitable due to CNS exclusion.

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